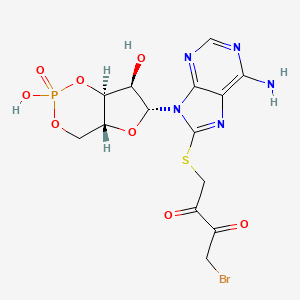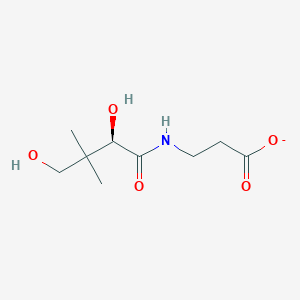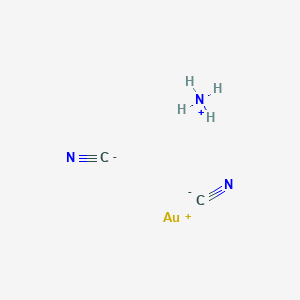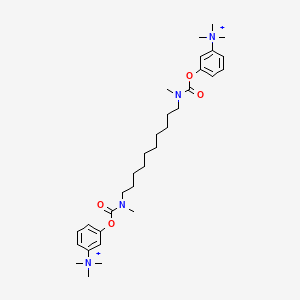
Demecarium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demecarium is a quaternary ammonium compound that serves as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, demecarium inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.
Demecarium, also known as humorsol or tosmilen, belongs to the class of organic compounds known as phenoxy compounds. These are aromatic compounds contaning a phenoxy group. Demecarium is a drug which is used for the topical treatment of chronic open-angle glaucoma. Demecarium is considered to be a practically insoluble (in water) and relatively neutral molecule. Demecarium has been detected in multiple biofluids, such as urine and blood. Within the cell, demecarium is primarily located in the cytoplasm.
Demecarium is an indirect-acting parasympathomimetic agent that is used to treat glaucoma. It is a cholinesterase inhibitor or an anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle. The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure.
科学的研究の応用
Cholinesterase Inhibitor and Parasympathomimetic Activity
Demecarium is a quaternary ammonium compound recognized for its role as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When applied topically, demecarium inhibits both pseudocholinesterase and acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances its activity. This action results in the contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). Consequently, demecarium increases the outflow of aqueous humor, effectively reducing intraocular pressure. This mechanism is critical in the treatment of conditions like glaucoma, where controlling intraocular pressure is essential (Definitions, 2020).
Quantitative Analysis and Stability
Research has also been conducted on the quantitative determination of demecarium bromide using colorimetric methods. A notable study describes a stability-indicating colorimetric method that utilizes the reaction of potassium cobaltothiocyanate. The resulting blue color is extracted and measured, demonstrating suitability in the presence of potential hydrolytic products of demecarium bromide. This method also extends to other structurally related cholinesterase inhibitors, such as pyridostigmine bromide and distigmine bromide, illustrating the versatility of this approach in pharmaceutical analysis (Y. M. Dessouky & L. N. Gad El Rub, 1980).
Micellar Properties in Aqueous Solutions
The micellar properties of demecarium bromide in aqueous solution have been explored, contributing to a broader understanding of its chemical behavior and potential applications. Light scattering, surface tension, and conductivity techniques were employed to examine these properties, revealing critical concentrations and associations. This research enhances the comprehension of demecarium's physical chemistry, which is fundamental in optimizing its formulation and application in therapeutic contexts (D. Attwood & R. Natarajan, 1980).
Implications in Lens Metabolism and Permeability
A study investigating the mechanism underlying alterations in sodium, potassium, and water content in the rabbit lens exposed to demecarium bromide revealed significant insights. Demecarium was found to increase lens permeability and shift the glucose metabolism of the lens to anaerobic pathways. These findings provide valuable information about the ocular pharmacological effects of demecarium, particularly in relation to lens health and function (J. Michon & J. Kinoshita, 1968).
特性
CAS番号 |
16505-84-3 |
|---|---|
製品名 |
Demecarium |
分子式 |
C32H52N4O4+2 |
分子量 |
556.8 g/mol |
IUPAC名 |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium |
InChI |
InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2 |
InChIキー |
RWZVPVOZTJJMNU-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
正規SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C |
melting_point |
164-170 |
その他のCAS番号 |
16505-84-3 56-94-0 |
物理的記述 |
Solid |
溶解性 |
1.69e-05 g/L |
同義語 |
demecarium demecarium bromide demecastigmine Humorsol Tosmilen |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



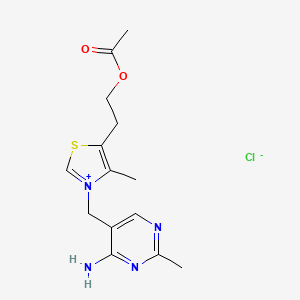
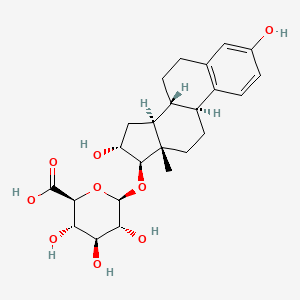
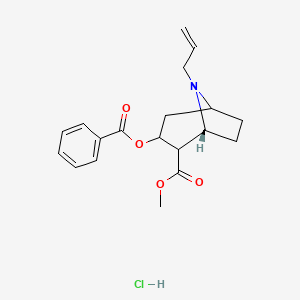
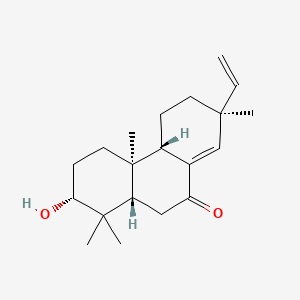
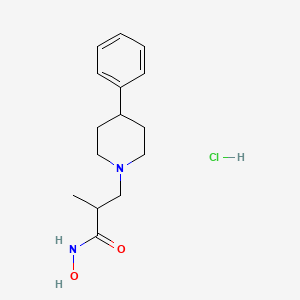
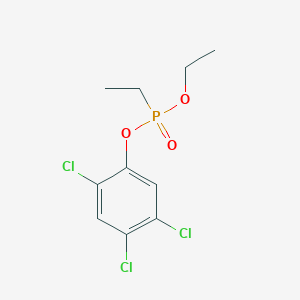
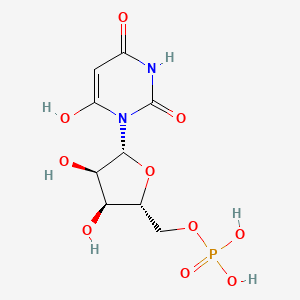
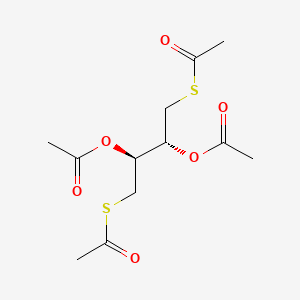
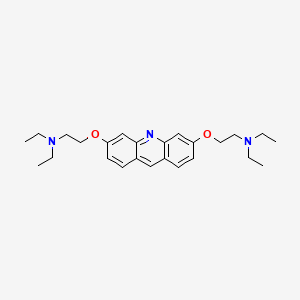
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
